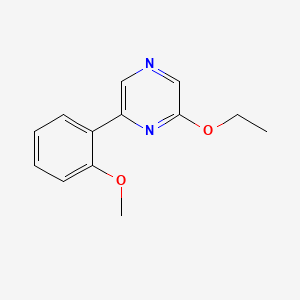

2-Ethoxy-6-(2-methoxyphenyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

1333222-38-0 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-ethoxy-6-(2-methoxyphenyl)pyrazine |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-11(15-13)10-6-4-5-7-12(10)16-2/h4-9H,3H2,1-2H3 |

InChI Key |

LFEJYIURKIUVOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 2,6-Disubstituted Pyrazine Derivatives in Medicinal Chemistry

Topic: 2,6-Disubstituted Pyrazine Derivatives in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Pyrazine Advantage

In the landscape of nitrogen heterocycles, the pyrazine ring (1,4-diazine) stands as a "privileged scaffold," offering unique electronic properties that distinguish it from pyridines and pyrimidines.[1] While 2,5-disubstituted isomers are synthetically more accessible due to the availability of natural precursors (e.g., amino acids), 2,6-disubstituted pyrazines represent a high-value, under-explored chemical space.

This specific substitution pattern allows for a "V-shaped" vector orientation ideal for bis-dentate ligands in metalloenzymes and hinge-binding motifs in kinase inhibitors. Furthermore, blocking the 2- and 6-positions—both

Chemical Space & Electronic Properties[2]

The "Alpha Effect" and Reactivity

The reactivity of the pyrazine core is dominated by the two nitrogen atoms, which inductively withdraw electron density from the ring carbons.[2]

-

2,6-Dichloropyrazine vs. 2,5-Dichloropyrazine: In the 2,6-isomer, both chlorine atoms are situated

to a nitrogen.[2] This creates a highly activated electrophilic center, making 2,6-dichloropyrazine significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than its 2,5-counterpart. -

pKa Modulation: The basicity of the pyrazine nitrogens (pKa ~0.6) is extremely low compared to pyridine (pKa ~5.2). Substituents at the 2 and 6 positions can modulate this basicity, tuning the solubility and hydrogen-bond acceptor capability of the N4 nitrogen.

Metabolic Stability

Metabolic oxidation (via CYP450) typically occurs at the electron-deficient

Synthetic Methodologies

The construction of 2,6-disubstituted pyrazines requires overcoming the inherent symmetry of the starting materials to achieve regioselectivity.

Primary Route: Sequential SNAr and Cross-Coupling

The most robust route begins with 2,6-dichloropyrazine . Due to the symmetry, the first displacement is non-selective but high-yielding. The challenge lies in the second functionalization.

Workflow Logic:

-

Activation: The two chlorines are highly activated.[2]

-

Desymmetrization: Reaction with 1 equivalent of a nucleophile (amine/alkoxide) yields the monochloro-intermediate.

-

Functionalization: The remaining chlorine is deactivated by the electron-donating effect of the first substituent (e.g., an amino group) but remains susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Visualization: Synthetic Decision Tree

The following diagram outlines the critical decision nodes in synthesizing these derivatives.

Caption: Step-wise desymmetrization strategy for accessing diverse 2,6-disubstituted pyrazine libraries.

Medicinal Chemistry Case Study: Dual CK2/PIM Kinase Inhibitors

A definitive example of the 2,6-disubstituted scaffold's utility is found in the development of dual inhibitors for Casein Kinase 2 (CK2) and PIM kinases , both critical drivers in hematological malignancies.

The Challenge

CK2 is a constitutively active kinase implicated in cell survival. PIM kinases (PIM-1, 2, 3) are downstream effectors of FLT3 and JAK/STAT. Dual inhibition offers a synergistic therapeutic effect but requires a scaffold capable of spanning the ATP-binding pockets of both enzymes.

The Solution: 2,6-Disubstitution

Gingipalli et al. (AstraZeneca) utilized the 2,6-pyrazine scaffold to achieve this.

-

2-Position (Hinge Binder): A substituted amine (e.g., amino-thiophene or aniline) forms the critical hydrogen bonds with the kinase hinge region (Val116 in CK2).

-

6-Position (Solubility/Selectivity): A polar moiety (e.g., piperidine or morpholine linked via amide) extends into the solvent-exposed region, improving physicochemical properties and interacting with specific surface residues (Asp175).

Key Insight: The 2,6-geometry creates a linear but "kinked" topology that perfectly matches the ATP-binding cleft's curvature, a feature less accessible with 2,5-substitution.

Biological Signaling Context

Understanding the downstream effects is crucial for assay design.

Caption: Dual inhibition mechanism of 2,6-pyrazine derivatives on oncogenic survival pathways.

Experimental Protocols

Protocol: Regioselective Synthesis of 2-Amino-6-Chloropyrazine

This intermediate is the "master key" for accessing 2,6-libraries. The following protocol ensures mono-substitution without over-reaction.

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Primary Amine (R-NH2) (1.05 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Ethanol (EtOH) or Isopropanol (IPA)

Methodology:

-

Preparation: Dissolve 2,6-dichloropyrazine in EtOH (0.2 M concentration). Cool the solution to 0°C in an ice bath. Note: Cooling is critical to prevent bis-substitution.

-

Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrazine solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

-

Purification: The product often precipitates or can be recrystallized from EtOH/Water. If oil, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Check:

-

1H NMR: Look for two distinct singlets for the pyrazine ring protons (approx. 7.8 ppm and 8.2 ppm). If you see one singlet integrating for 2H, you likely formed the symmetric bis-product.

Data Summary: 2,6- vs 2,5-Disubstitution Comparison

| Feature | 2,6-Disubstituted Pyrazine | 2,5-Disubstituted Pyrazine |

| Electronic State | Both substituents | One |

| Reactivity (SNAr) | High (Activated) | Moderate |

| Metabolic Stability | High (Blocks oxidative hot spots) | Moderate (C-6 position vulnerable) |

| Geometry | "V-shaped" (approx 120° vector) | Linear/Para-like |

| Key Application | Kinase Hinge Binders, GPCRs | Antibacterials, Liquid Crystals |

Future Outlook

The 2,6-disubstituted pyrazine scaffold is evolving beyond simple kinase inhibitors. Emerging trends include:

-

Covalent Inhibitors: Incorporating acrylamide "warheads" at the 6-position to target non-catalytic cysteines.

-

PROTAC Linkers: The rigid geometry of the 2,6-pyrazine is being explored as a linker motif in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.

References

-

Gingipalli, L., et al. (2018).[3] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. Link

-

WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines. Link

-

Fuchi, N., et al. (2012). Discovery and structure–activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. Link

-

Miniyar, P.B., et al. (2013). Pyrazine the privileged scaffold for anticancer activity. Mini Reviews in Medicinal Chemistry. Link

Sources

Solubility Profile of Aryl-Alkoxypyrazines in Organic Solvents

Executive Summary

Aryl-alkoxypyrazines represent a critical structural motif in both high-value flavorants (e.g., nutty/roasted profiles) and pharmaceutical intermediates (e.g., kinase inhibitors). The thermodynamic solubility profile of these compounds is the governing factor in process design—specifically for reaction yield optimization, purification via crystallization, and final formulation stability.

This guide moves beyond simple solubility tables. It establishes a predictive and experimental framework for determining the solubility of aryl-alkoxypyrazines, grounding the data in thermodynamic models (Apelblat, NRTL) and providing a self-validating protocol for laboratory determination.

Theoretical Framework: Solute-Solvent Interactions

The solubility of aryl-alkoxypyrazines is dictated by the competition between the crystal lattice energy of the solid and the solvation energy in the liquid medium.

Molecular Architecture & Solvation

-

Pyrazine Core: The 1,4-diazine ring is electron-deficient and planar.[1] The nitrogen lone pairs act as weak hydrogen bond acceptors (HBA).

-

Alkoxy Group: Introduces dipole moments and steric bulk. It enhances solubility in polar aprotic solvents (e.g., Ethyl Acetate, DMSO) but can disrupt crystal packing, potentially lowering the melting point compared to the parent pyrazine.

-

Aryl Substituent: Significantly increases lipophilicity (

) and

Thermodynamic Modeling

To scale a crystallization process, single-point solubility data is insufficient. We rely on thermodynamic correlations to predict solubility (

The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating experimental solubility data of pyrazine derivatives [1][2].

-

A, B, C: Empirical parameters derived from regression analysis.

-

Causality: The

term accounts for the enthalpy of solution, while

Experimental Methodology: A Self-Validating Protocol

Protocol A: Dynamic Laser Monitoring (High-Throughput)

This method detects the precise moment of dissolution by monitoring the turbidity of a suspension as temperature increases.

-

Preparation: Load a precise mass of solute (aryl-alkoxypyrazine) and solvent into a jacketed glass vessel.

-

Equilibration: Stir at a constant rate (e.g., 400 rpm) to ensure hydrodynamic consistency.

-

Ramping: Increase temperature at a slow rate (

). -

Detection: A laser beam passes through the vessel. A photodetector measures transmittance.

-

Transition Point: When transmittance hits the baseline of the pure solvent, the saturation temperature (

) is recorded.

-

-

Validation: Repeat with varying solute masses to build the polythermal curve.

Protocol B: Static Shake-Flask (The "Gold Standard")

Use this to validate the dynamic data at key isotherms (e.g., 298.15 K).

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Agitation: Shake at constant temperature for 24–48 hours.

-

Settling: Allow phases to separate (centrifugation may be required if the alkoxy chain induces surfactant-like behavior).

-

Sampling: Filter the supernatant using a syringe filter (0.45 µm PTFE). Critical: Pre-heat the syringe to the solution temperature to prevent precipitation during sampling.

-

Quantification: Analyze via HPLC-UV (typically 254 nm for the pyrazine core).

Experimental Workflow Diagram

Figure 1: Decision matrix and workflow for solubility determination. The Dynamic method offers speed for polythermal curves, while the Static method ensures compositional accuracy.

Representative Data Profile

While specific data for every proprietary aryl-alkoxypyrazine is not public, the behavior of structurally homologous compounds (Tetramethylpyrazine, Acetylpyrazine, Pyrazinamide) provides a reliable baseline [1][2][3].

Solubility Trends in Pure Solvents

The following table summarizes the solubility mole fraction (

| Solvent Class | Solvent | Solubility Trend | Mechanistic Explanation |

| Polar Aprotic | DMSO | Very High | Strong dipole-dipole interactions; DMSO disrupts crystal lattice effectively. |

| Polar Aprotic | DMF | High | Similar to DMSO; excellent for synthesis but difficult to remove (high BP). |

| Chlorinated | Chloroform | High | Good interaction with the aromatic |

| Alcohol | Ethanol | Moderate | H-bonding with pyrazine nitrogens; solubility increases significantly with temperature. |

| Alcohol | Methanol | Moderate | Slightly better than EtOH due to higher polarity, but less lipophilic interaction. |

| Ester | Ethyl Acetate | Moderate | Balanced polarity; ideal for crystallization (antisolvent potential with heptane). |

| Non-Polar | Cyclohexane | Very Low | Lack of specific interactions; dispersion forces are insufficient to overcome lattice energy. |

| Aqueous | Water | Low to Moderate | Dependent on the alkoxy chain length. Short chains (methoxy) are soluble; long chains (hexyloxy) are insoluble. |

Temperature Dependence (Polythermal)

Solubility (

-

Critical Insight: In alcohols (MeOH, EtOH), the solubility curve is steep, making them excellent candidates for cooling crystallization .

-

Binary Mixtures: A mixture of Ethanol (solvent) and Water (antisolvent) often exhibits a "solubility maximum" or "cosolvency" effect at low water content, followed by a sharp drop, which can be exploited for yield maximization [3].

Thermodynamic Analysis & Process Application

Understanding the enthalpy of dissolution (

Thermodynamic Functions

Using the Van't Hoff analysis of the solubility data:

-

Enthalpy (

): Typically positive (endothermic) for pyrazines in organic solvents. This confirms that heating is required to dissolve the solid and that yield increases upon cooling. -

Entropy (

): The driving force for dissolution is often the increase in entropy as the highly ordered crystal lattice breaks down.

Hansen Solubility Parameters (HSP)

To select a solvent for a new aryl-alkoxypyrazine derivative without extensive testing, use HSP.

-

Dispersion (

): Matches the aromatic ring. -

Polarity (

): Matches the pyrazine dipoles. -

H-Bonding (

): Matches the H-acceptor nitrogens.

Selection Logic:

Calculate the "Distance" (

-

Small

: High solubility (Solvent). -

Large

: Low solubility (Antisolvent).

Solvent Selection Logic Diagram

Figure 2: Computational approach to solvent system design using Hansen Solubility Parameters (HSP).

References

-

Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents. Journal of Chemical & Engineering Data.

-

Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents. Journal of Chemical & Engineering Data.

-

Thermodynamic study of solubility for pyrazinamide in ten solvents. Journal of Molecular Liquids.

-

Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data.

Sources

Regiochemical Divergence in Pyrazine Scaffolds: A Comprehensive Analysis of 2-Ethoxy-6-Substituted vs. 2-Ethoxy-3-Substituted Pyrazines

Executive Summary

Pyrazines are privileged scaffolds in both medicinal chemistry and flavor science[1]. Among the myriad of substituted 1,4-diazines, the regiochemical placement of alkoxy and alkyl substituents fundamentally alters the molecule's electronic topology, steric environment, and receptor-binding profile. This technical guide provides an in-depth comparative analysis of 2-ethoxy-3-substituted and 2-ethoxy-6-substituted pyrazines. By deconstructing their structural logic, organoleptic properties, and synthetic pathways, we provide drug development professionals and flavor chemists with a field-proven framework for exploiting pyrazine regioselectivity.

Structural & Electronic Topologies: The Causality of Regiochemistry

To understand the divergence between these two classes, one must first map the geometry of the pyrazine ring. Numbering begins at one nitrogen (N1), proceeds to the adjacent carbon (C2), and continues around the ring (C3, N4, C5, C6).

The 2,3-Substitution Pattern (Ortho-like)

In a 2-ethoxy-3-alkylpyrazine (e.g., 2-ethoxy-3-methylpyrazine), the substituents are located on adjacent carbons[2][3].

-

Steric Environment: The ethoxy group at C2 and the alkyl group at C3 experience direct ortho-steric clashing. Consequently, N1 is flanked by the ethoxy group, and N4 is flanked by the alkyl group. Both nitrogen atoms are "mono-hindered," leaving their lone pairs relatively accessible for hydrogen bonding or metal coordination.

-

Electronic Effects: The ethoxy group donates electron density via resonance, strongly shielding the ring. According to 15N-NMR studies on substituted pyrazines, alkoxy groups shift the adjacent 15N resonance to a highly shielded range of -93 to -101 ppm, whereas alkyl groups place it between -35 to -55 ppm[4].

The 2,6-Substitution Pattern (Meta-like across C5, Flanking N1)

In a 2-ethoxy-6-alkylpyrazine, the substituents are separated by N1[5][6].

-

Steric Environment: This creates a highly asymmetric steric profile. Both the C2-ethoxy and C6-alkyl groups directly flank N1 , creating severe steric shielding around this specific nitrogen lone pair. Conversely, N4 is bordered only by hydrogen atoms (at C3 and C5), rendering it completely unhindered.

-

Reactivity Implications: The unhindered N4 in 2,6-disubstituted pyrazines acts as a highly selective nucleophile and hydrogen-bond acceptor, a critical feature when designing kinase inhibitors or macrocyclic urea derivatives[7].

Fig 1: Logical relationship mapping the steric and electronic divergence of pyrazine regioisomers.

Physicochemical & Organoleptic Divergence

The structural differences outlined above translate directly into macroscopic properties. In flavor chemistry, alkyl pyrazines generally impart roasted, nutty notes (via Maillard reactions), while alkoxy pyrazines contribute green, earthy, or vegetable characteristics[8][9].

The combination of both functional groups creates complex profiles. The 2,3-isomer (2-ethoxy-3-methylpyrazine) presents a dense hydrophobic face that binds olfactory receptors to produce earthy, raw potato, and hazelnut notes[3][10][11]. In contrast, the 2,6-isomer (2-ethoxy-6-methylpyrazine) lacks this contiguous hydrophobic face, resulting in a sharper, purely nutty and roasted profile[12].

Table 1: Comparative Data of Methyl-Substituted Ethoxypyrazines

| Property | 2-Ethoxy-3-methylpyrazine | 2-Ethoxy-6-methylpyrazine |

| CAS Number | 32737-14-7[2] | 53163-97-6[5] |

| Substitution Topology | Adjacent (C2-C3) | Flanking N1 (C2-C6) |

| Steric Environment | N1 (mono-hindered), N4 (mono-hindered) | N1 (di-hindered), N4 (unhindered) |

| Odor Profile | Earthy, raw potato, hazelnut[3] | Nutty, roasted[12] |

| Boiling Point | ~150°C | 191 - 193°C[12][13] |

| Predicted LogP | 1.80[3][14] | 1.74[12] |

| Primary Utility | Gourmet flavorants, complex fragrances[11] | HCV NS5B polymerase inhibitor synthesis[15] |

Synthetic Methodologies & Self-Validating Protocols

Synthesizing these specific regioisomers requires strict control over nucleophilic aromatic substitution (

Protocol A: Synthesis of 2-Ethoxy-3-alkylpyrazines

Target: 2-Ethoxy-3-methylpyrazine

Causality: The starting material, 2-chloro-3-methylpyrazine, is highly activated toward

-

Alkoxide Generation: Under an inert

atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol at 0°C. Rationale: Anhydrous conditions are critical to prevent the formation of hydroxide, which would competitively yield 3-methylpyrazin-2-ol. -

Substitution: Add 2-chloro-3-methylpyrazine (1.0 eq) dropwise to the sodium ethoxide solution.

-

Thermal Activation: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1); the product spot will appear highly UV-active and slightly more non-polar than the starting material.

-

Quench & Extraction: Cool to room temperature and quench with saturated aqueous

. Rationale: -

Validation: Dry the combined organic layers over anhydrous

, concentrate in vacuo, and verify the structure via GC-MS (expected

Protocol B: Regioselective Synthesis of 2-Ethoxy-6-alkylpyrazines

Target: 2-Ethoxy-6-methylpyrazine

Causality: Synthesizing the 2,6-isomer often begins with 2,6-dichloropyrazine. Because both C-Cl bonds are identical, mono-substitution must be strictly controlled by stoichiometry and temperature. The first ethoxy group donates electron density into the ring, deactivating the remaining C-Cl bond and allowing for isolation of the mono-substituted intermediate[16].

-

Controlled Mono-Alkoxylation: Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF and cool to -10°C. Slowly add a pre-formed solution of NaOEt in EtOH (1.0 eq) dropwise over 2 hours. Rationale: The low temperature and slow addition rate suppress the formation of the unwanted 2,6-diethoxypyrazine byproduct.

-

Intermediate Isolation: Quench with water, extract with dichloromethane, and purify via short-path distillation or column chromatography to yield 2-chloro-6-ethoxypyrazine.

-

Palladium-Catalyzed Cross-Coupling (Kumada): Dissolve the intermediate in dry THF. Add

(5 mol%) and cool to 0°C. -

Alkylation: Add methylmagnesium bromide (1.1 eq) dropwise. Rationale: The Pd-catalyst specifically inserts into the remaining activated C-Cl bond, coupling it with the methyl Grignard reagent without affecting the ethoxy ether linkage.

-

Validation: Quench carefully with 1M HCl, neutralize with

, extract, and analyze via 1H-NMR. The pyrazine protons at C3 and C5 will appear as two distinct singlets due to the lack of symmetry, confirming the 2,6-substitution pattern.

Fig 2: Divergent synthetic workflows for 2,3- and 2,6-substituted ethoxypyrazines.

Conclusion & Strategic Applications

The distinction between 2-ethoxy-3-substituted and 2-ethoxy-6-substituted pyrazines is far more than a nomenclature technicality; it is a profound divergence in molecular topology.

For flavor chemists , the contiguous hydrophobic face of the 2,3-isomer provides deep, complex earthy notes ideal for gourmet applications[11], whereas the 2,6-isomer delivers a targeted roasted profile[12]. For drug development professionals , the 2,6-substitution pattern is a powerful tool. By di-hindering N1 and leaving N4 completely exposed, chemists can design highly selective hydrogen-bond acceptors or metal-coordinating ligands, a strategy actively utilized in the synthesis of HCV NS5B polymerase inhibitors and dipeptidyl peptidase IV inhibitors[15][]. Understanding the causality behind these regiochemical traits ensures predictable, scalable, and innovative molecular design.

References

-

FooDB: Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534). Retrieved from[Link][10]

-

NIST Chemistry WebBook: Pyrazine, 2-ethoxy-6-methyl-. Retrieved from[Link][5]

-

PubChem (NIH): 2-Ethoxy-3-methylpyrazine | CID 122941. Retrieved from[Link][3]

-

Pure Synth: 2-Chloro-6-Methylpyrazine 98.0%(GC). Retrieved from [Link][15]

-

Perfumer & Flavorist: Solving Quality Problems in Several Flavor Aroma Chemicals (15N-NMR Data). Retrieved from[Link][4]

-

ResearchGate: A multifunctional study of naturally occurring pyrazines in biological systems. Retrieved from[Link][1]

-

Advanced Biotech: Natural Pyrazines and Flavor Chemistry. Retrieved from[Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Ethoxy-3-methylpyrazine (CAS 32737-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. Pyrazine, 2-ethoxy-6-methyl- [webbook.nist.gov]

- 6. PubChemLite - 2-ethoxy-6-methylpyrazine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]

- 8. adv-bio.com [adv-bio.com]

- 9. Non enzymatic browning | PPTX [slideshare.net]

- 10. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]

- 11. chemimpex.com [chemimpex.com]

- 12. parchem.com [parchem.com]

- 13. 2-methyl-6-ethoxypyrazine, 53163-97-6 [thegoodscentscompany.com]

- 14. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 15. pure-synth.com [pure-synth.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing CAS 1333222-38-0: Commercial Suppliers and Price Trends

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of novel therapeutic modalities, particularly in the realm of targeted protein degradation, has introduced a new class of complex chemical entities essential for discovery and development. Among these is CAS 1333222-38-0, a molecule of significant interest. This guide provides an in-depth analysis of the commercial landscape for this compound, offering insights into supplier evaluation, prevailing price trends, and the underlying factors that influence market dynamics. As a self-validating system, this document is structured to equip researchers and procurement specialists with the necessary expertise to navigate the sourcing of high-quality reagents, ensuring both scientific integrity and economic prudence in their development pipelines.

Introduction: The Scientific Context of CAS 1333222-38-0

CAS 1333222-38-0 emerges as a critical building block within the rapidly expanding field of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to achieve targeted degradation, thereby offering potential solutions for previously "undruggable" targets.[2]

The global PROTAC market is experiencing exponential growth, with projections estimating a value of USD 2.42 billion by 2032, driven by a robust pipeline and significant investment from major pharmaceutical companies.[1] This surge in research and clinical activity directly fuels the demand for specialized chemical intermediates like CAS 1333222-38-0, making a clear understanding of its supply chain essential for any research program in this space.

The Commercial Supplier Landscape: A Framework for Evaluation

Sourcing complex molecules like CAS 1333222-38-0 requires a meticulous supplier evaluation process. The choice of a supplier directly impacts experimental reproducibility, project timelines, and budget allocation. While a multitude of vendors exist, they can be broadly categorized into large, full-service suppliers and smaller, specialized chemical synthesis labs.

Key Supplier Categories:

-

Global Diversified Suppliers: Companies like Thermo Fisher Scientific and MilliporeSigma (formerly Sigma-Aldrich) offer vast catalogs of research chemicals, often with robust quality control systems and extensive distribution networks.[3][4] Their strength lies in reliability and comprehensive documentation.

-

Specialized Chemical Manufacturers: Firms such as BLDpharm and ChemScene focus on providing a wide array of building blocks, advanced intermediates, and novel chemicals, often catering specifically to the needs of medicinal chemistry and drug discovery.[5][6]

A critical aspect of supplier selection is verifying their commitment to quality. Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for each batch, detailing purity, identity, and safe handling protocols.[7][9]

Table 1: Key Evaluation Criteria for Chemical Suppliers

| Criteria | Description | Importance for Researchers |

| Purity & Quality | The percentage of the desired compound in the material, confirmed by analytical methods (e.g., NMR, LC/MS, HPLC). | Critical. Impurities can lead to failed experiments, misleading data, and costly project delays.[8] |

| Documentation | Availability and completeness of Certificate of Analysis (CoA), Safety Data Sheet (SDS), and analytical data. | High. Ensures traceability, safety, and allows for independent verification of material quality.[7] |

| Batch-to-Batch Consistency | The supplier's ability to provide material with a consistent purity and impurity profile over time. | High. Essential for the validity of long-term studies and reproducible results. |

| Technical Support | Access to chemists or technical experts who can answer questions about the product's specifications or stability. | Medium. Valuable for troubleshooting and for custom synthesis projects.[5] |

| Lead Time & Availability | The time required to receive the compound after placing an order, and whether it is a stock item or requires synthesis. | High. Directly impacts project planning and timelines. Supply chain disruptions can cause significant delays.[10] |

| Scalability | The supplier's capacity to provide larger quantities (from milligrams to kilograms) as a project progresses from discovery to development. | High. Choosing a supplier that can scale avoids the need for costly and time-consuming tech transfers later.[4][8] |

Workflow for Supplier Qualification

To ensure the integrity of the research pipeline, a structured approach to qualifying new suppliers is recommended. This workflow minimizes risks associated with material quality and supply chain reliability.

Caption: A multi-phase workflow for qualifying suppliers of critical research chemicals.

Price Trends and Market Dynamics

Direct historical price trend data for a specific, non-commodity chemical like CAS 1333222-38-0 is not publicly available. However, by analyzing the market for complex small molecules and PROTAC precursors, we can delineate the key factors that govern its pricing. The price is not a static figure but a dynamic variable influenced by a confluence of technical and economic factors.

Key Drivers of Price Volatility:

-

Synthesis Complexity: The number of synthetic steps, the cost of raw materials, the need for specialized reagents or catalysts, and the overall yield are the primary determinants of the base price.[10] Complex small molecules often require multi-step syntheses, which inherently increases manufacturing costs.[11]

-

Purity and Quality Control: Higher purity specifications demand more rigorous purification methods (e.g., preparative HPLC) and extensive analytical testing, both of which add significant cost.[9] The expenses associated with quality control and ensuring compliance with regulatory standards are factored into the final price.[10]

-

Scale of Production: The principle of economies of scale applies. The price per milligram or gram is significantly higher for small, research-scale quantities than for bulk orders produced in a kilo-lab or pilot plant.[8]

-

Supply Chain and Raw Material Costs: The cost and availability of key starting materials can be volatile.[10] Global events, trade policies, and logistical disruptions can impact the entire supply chain, leading to price fluctuations.[10]

-

Market Demand: As a key component in a rapidly growing therapeutic area, the demand for CAS 1333222-38-0 is expected to rise.[1][12] This increasing demand, especially if supply is limited, will exert upward pressure on prices.

-

Intellectual Property: The patent landscape surrounding the molecule and its synthesis routes can influence which manufacturers can produce it and at what cost.

Expected Price Trends

Given the burgeoning interest in PROTACs, the price of essential building blocks like CAS 1333222-38-0 is likely to exhibit a dual trend:

-

Short-Term: High initial pricing due to complex synthesis, limited number of suppliers, and high R&D demand.

-

Long-Term: A potential decrease in price per unit as synthesis routes become more optimized, more suppliers enter the market, and bulk manufacturing processes are established to meet clinical and commercial demand. However, this may be offset by overall market growth.

Experimental Protocols: Ensuring Material Integrity

Upon receiving a new batch of CAS 1333222-38-0, it is a critical best practice to perform in-house quality control verification, even when a supplier's CoA is provided. This self-validating step ensures the material meets the specific requirements of the intended experiments.

Protocol: Identity and Purity Verification via LC/MS

-

Objective: To confirm the molecular weight and estimate the purity of the received material.

-

Materials:

-

Sample of CAS 1333222-38-0

-

LC/MS-grade Acetonitrile (ACN)

-

LC/MS-grade Water

-

LC/MS-grade Formic Acid (FA)

-

Vials for sample preparation

-

Calibrated HPLC/UHPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or ACN). Further dilute to a working concentration of ~10-50 µg/mL in 50:50 ACN/Water.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in Water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Mass Range: Scan from m/z 100 to 1000.

-

Data Acquisition: Acquire both full scan data and, if possible, fragmentation data (MS/MS) for structural confirmation.

-

-

-

Data Analysis:

-

Identity Confirmation: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. The observed mass should be within a 5 ppm tolerance of the calculated exact mass.

-

Purity Estimation: Integrate the peak area of the main compound in the total ion chromatogram (TIC) or UV chromatogram (e.g., at 254 nm). Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks.

-

This protocol provides a robust, independent verification of the material's quality, safeguarding downstream experiments.[13]

Conclusion and Future Outlook

Navigating the supply chain for a specialized intermediate like CAS 1333222-38-0 requires a blend of scientific acumen and strategic sourcing. As the field of targeted protein degradation matures from preclinical research to clinical application, the demand for high-quality, well-characterized building blocks will only intensify. Researchers and drug developers must prioritize partnerships with reliable suppliers who demonstrate a commitment to quality, transparency, and scalability. While market forces will continue to influence price, a thorough understanding of the cost drivers—from synthesis complexity to market demand—allows for better budgeting and strategic procurement. Ultimately, the integrity of the science begins with the integrity of the materials. A diligent, well-documented, and independently verified approach to sourcing is the bedrock of successful and reproducible research.

References

-

The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies. Retrieved February 27, 2026, from [Link]

-

Pure Synth. (n.d.). Research Chemicals Supplier | Trusted Laboratory Compounds. Retrieved February 27, 2026, from [Link]

-

Pharma Manufacturing. (2022, May 27). The rise of complex chemistry in small molecule API development. Retrieved February 27, 2026, from [Link]

-

Patheon. (2024, April 9). Mastering complex small molecule APIs and formulations. Retrieved February 27, 2026, from [Link]

-

McKinsey & Company. (2024, July 26). Decarbonizing API manufacturing: Unpacking the cost and regulatory requirements. Retrieved February 27, 2026, from [Link]

-

Pharmaceutical Outsourcing. (2019, September 18). Managing Cost Over-Runs in API Manufacturing. Retrieved February 27, 2026, from [Link]

-

Coherent Market Insights. (n.d.). PROTAC Market Size, Opportunities YoY Growth Rate, 2032. Retrieved February 27, 2026, from [Link]

-

Pharmaoffer.com. (2025, August 29). API (Active Ingredient) Price Volatility: Why You Should Care. Retrieved February 27, 2026, from [Link]

-

SkyQuest Technology Consulting. (2025, December 15). Proteolysis-targeting chimeric molecules (PROTACs) Market Growth & Revenue Trends 2033. Retrieved February 27, 2026, from [Link]

-

Data Bridge Market Research. (n.d.). PROTAC Targeted Protein Degrader Therapies Market Size, Trends, Growth Report 2033. Retrieved February 27, 2026, from [Link]

-

Precedence Research. (n.d.). Protac - Targeted protein degradation market outlook. Retrieved February 27, 2026, from [Link]

-

Polaris Market Research. (2024, November). Targeted Protein Degradation Market Size, Industry Demand, 2034. Retrieved February 27, 2026, from [Link]

-

Lee, D. W., & Welch, C. J. (2002). LC/MS applications in drug development. Current topics in medicinal chemistry, 2(1), 1-17. Retrieved February 27, 2026, from [Link]

Sources

- 1. coherentmi.com [coherentmi.com]

- 2. Proteolysis-targeting chimeric molecules (PROTACs) Market Growth & Revenue Trends 2033 [skyquestt.com]

- 3. thecalculatedchemist.com [thecalculatedchemist.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. pure-synth.com [pure-synth.com]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. noahchemicals.com [noahchemicals.com]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. polarismarketresearch.com [polarismarketresearch.com]

- 13. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methoxyphenyl-Pyrazine Scaffolds in Drug Discovery

This technical guide provides an in-depth analysis of methoxyphenyl-pyrazine scaffolds, focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications in kinase inhibition and GPCR antagonism.

Executive Summary

The methoxyphenyl-pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry. It combines the electron-deficient, hydrogen-bond-accepting nature of the pyrazine ring with the lipophilic, electron-donating properties of the methoxyphenyl group. This unique electronic push-pull system allows for precise tuning of binding affinity in ATP-binding pockets (kinases) and allosteric sites (GPCRs).

This guide dissects the utility of this scaffold, specifically targeting Casein Kinase 2 (CSNK2A) inhibition and Adenosine Receptor (A2A) antagonism. It provides validated synthetic protocols and structural insights for researchers optimizing lead compounds.

Chemical Architecture & Properties[1][2][3][4]

The Pyrazine Core

The pyrazine ring is a 1,4-diazine. Unlike pyridine, it possesses two nitrogen atoms that lower the energy of the

-

Basicity: Weakly basic (pKa

0.6). -

Interaction Mode: Acts primarily as a hydrogen bond acceptor (HBA) in biological systems.

-

Metabolic Stability: Generally resistant to oxidative metabolism compared to phenyl rings, though susceptible to nucleophilic attack at the C-2/C-3 positions.

The Methoxyphenyl Substituent

The addition of a methoxyphenyl group (typically at the C-2 position) introduces:

-

Lipophilicity: Increases logP, enhancing membrane permeability.

-

Electronic Effect: The methoxy group (-OCH

) is a weak -

Conformational Lock: The rotation around the C(pyrazine)-C(phenyl) bond allows the molecule to adopt a planar or twisted conformation depending on steric hindrance, crucial for "induced fit" binding.

Synthetic Methodologies

The most robust method for constructing 2-(methoxyphenyl)pyrazines is the Suzuki-Miyaura Cross-Coupling . This pathway offers high yields, tolerance for functional groups, and scalability.

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)pyrazine from 2-chloropyrazine.

Reagents:

-

Substrate: 2-Chloropyrazine (1.0 eq)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

(0.05 eq) or Pd(PPh -

Base: Na

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2-chloropyrazine, 4-methoxyphenylboronic acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).

-

Solvation: Add degassed 1,4-dioxane, followed by the aqueous Na

CO -

Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS.

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO

, concentrate in vacuo, and purify via silica gel column chromatography.

Synthetic Logic Flow (Visualization)

Caption: Mechanistic flow of the Suzuki-Miyaura coupling to generate the methoxyphenyl-pyrazine core.

Pharmacological Applications[1][2][3][5][6][7][8][9][10][11]

Casein Kinase 2 (CSNK2A) Inhibition

The methoxyphenyl-pyrazine scaffold has emerged as a potent inhibitor of CSNK2A , a serine/threonine kinase implicated in cancer (anti-apoptotic activity) and viral replication (SARS-CoV-2).

-

Mechanism: The pyrazine nitrogen acts as a hinge binder in the ATP pocket of the kinase.

-

The Methoxy Role: In 2,6-disubstituted pyrazines, a 2-(4-methoxyphenyl) group extends into the hydrophobic pocket adjacent to the hinge region. The methoxy oxygen often forms water-mediated hydrogen bonds or direct interactions with lysine residues.

-

Selectivity Challenge: A major hurdle is selectivity against PIM kinases (PIM1, PIM3), which share high structural homology.

-

Solution: Introduction of a bulky group (e.g., 6-isopropoxyindole) at the 6-position of the pyrazine ring can sterically clash with PIM kinases while being tolerated by CSNK2A [1].

-

Data Summary: Selectivity Profile

| Compound Variant | R2 Substituent | R6 Substituent | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio |

| Lead A | 4-COOH-Phenyl | Isopropylamino | 9 | 400 | ~44x |

| Lead B | 4-Methoxy-Phenyl | Isopropylamino | 5 | <3 | Poor (Dual) |

| Optimized C | 4-Methoxy-Phenyl | Isopropoxyindole | 12 | >350 | ~30x |

Adenosine Receptor Antagonism (A2A)

Methoxyphenyl-pyrazines serve as antagonists for the Adenosine A2A receptor, a GPCR target for Parkinson’s disease and cancer immunotherapy.

-

Binding Mode: The scaffold mimics the adenine core of the endogenous ligand. The methoxyphenyl group often targets the "extracellular vestibule" of the receptor, providing subtype selectivity (A2A vs. A1).

-

Clinical Relevance: Antagonists prevent adenosine-mediated immunosuppression in the tumor microenvironment and improve motor function in Parkinson's models by modulating dopamine signaling [2].

Signaling Pathway Visualization

Caption: Impact of methoxyphenyl-pyrazine inhibition on CSNK2A-mediated cell survival and viral replication.

Structure-Activity Relationship (SAR)[12]

To optimize this scaffold, modifications should follow these established trends:

| Position | Modification | Effect on Activity | Rationale |

| Pyrazine N1/N4 | None (Core) | Essential | Required for H-bonding with the kinase hinge region (e.g., Valine/Leucine backbone). |

| Phenyl Ring (C2) | 4-Methoxy | Increases | Electron donation strengthens |

| Phenyl Ring (C2) | 4-Carboxylic Acid | Variable | Increases solubility but may reduce permeability; critical for specific salt bridges. |

| Pyrazine C6 | Bulky Amine/Ether | Selectivity | Steric bulk at C6 clashes with the PIM kinase ATP pocket (Gatekeeper residue differences) but fits CSNK2A. |

| Pyrazine C3/C5 | Small Alkyl | Decreases | Often tolerated but usually reduces potency due to steric clashes with the hinge. |

References

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Adenosine A2A Receptor Antagonists and Parkinson's Disease. Source: ACS Chemical Neuroscience / NIH. URL:[Link]

-

Synthesis and Antiproliferative Activity of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives. Source: Bioorganic Chemistry / NIH. URL:[Link]

The Bioactivity Potential of 2-Ethoxy-6-(2-methoxyphenyl)pyrazine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with a wide array of biological targets.[1] Pyrazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide provides an in-depth technical exploration of the bioactivity potential of a specific class of these compounds: 2-Ethoxy-6-(2-methoxyphenyl)pyrazine analogs. By synthesizing current research and providing detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate novel pyrazine-based drug candidates.

Synthetic Strategies for this compound Analogs

The synthesis of 2,6-disubstituted pyrazines, such as the target this compound, can be efficiently achieved through a strategic combination of cross-coupling and nucleophilic substitution reactions. A plausible and versatile synthetic route is outlined below, commencing from the readily available 2,6-dichloropyrazine.

Proposed Synthetic Pathway

The overall synthetic strategy involves a two-step process: a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxyphenyl group, followed by a nucleophilic aromatic substitution to install the ethoxy moiety.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-6-(2-methoxyphenyl)pyrazine

This protocol is adapted from established methods for the synthesis of 2-aryl-6-chloropyrimidines and other heteroaryl compounds.[3]

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the arylation of heteroaryl halides.[4][5][6] The use of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The choice of base and solvent system is critical for achieving high yields and preventing side reactions.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-Chloro-6-(2-methoxyphenyl)pyrazine.

Part 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound

This protocol is based on established procedures for the nucleophilic substitution of chloropyrazines with alkoxides.[7][8][9]

Rationale: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (S_NAr).[9] The chlorine atom on the pyrazine ring is a good leaving group, and sodium ethoxide serves as a potent nucleophile to displace it. The reaction is typically carried out in the corresponding alcohol as the solvent.

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: In a separate flame-dried flask under an inert atmosphere, dissolve sodium metal (1.5 eq) in anhydrous ethanol with gentle heating to form a solution of sodium ethoxide.

-

Reaction Setup: To the solution of sodium ethoxide, add a solution of 2-Chloro-6-(2-methoxyphenyl)pyrazine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

-

Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Bioactivity Profile of this compound Analogs

The bioactivity of pyrazine analogs is heavily influenced by the nature and position of their substituents. The combination of an ethoxy group at the 2-position and a 2-methoxyphenyl group at the 6-position is anticipated to confer a unique pharmacological profile.

Anticancer Potential

Pyrazine derivatives are a well-established class of anticancer agents, often functioning as kinase inhibitors.[10] The structural motif of 2,6-disubstituted pyrazines is particularly prevalent in compounds targeting protein kinases.

Mechanism of Action: Kinase Inhibition

A key target for many pyrazine-based anticancer drugs is the protein kinase family. For instance, analogs of 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in cell proliferation and survival.[11][12][13][14][15][16][17]

Caption: Inhibition of CSNK2A signaling by a pyrazine analog.

Quantitative Data: Anticancer Activity of Related Pyrazine Analogs

While specific data for this compound is not publicly available, the following table summarizes the anticancer activity of structurally related pyrazole and pyrazoline derivatives against common cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative | HCT-116 | 4.2 | [18] |

| Pyrazole Derivative | MCF-7 | 17.8 | [18] |

| Coumarin-Pyrazoline Hybrid | HCT-116 | 0.01 | [12] |

| Coumarin-Pyrazoline Hybrid | MCF-7 | 0.49 | [12] |

| Thiazole-Quinoline-Pyrazoline | MCF-7 | 0.227 | [12] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Potential

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazine derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

One of the primary mechanisms of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.[11][19] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW264.7 cell line) to produce pro-inflammatory mediators, including NO, through the upregulation of inducible nitric oxide synthase (iNOS).

Caption: Workflow for assessing anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Related Pyrazine Analogs

The following table presents data on the anti-inflammatory activity of a pyrazine-containing compound.

| Compound Class | Assay | Activity | Reference |

| Pyrazine-containing derivative | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | 56.32% inhibition at 20 µM | [2] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Rationale: The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO. This assay is used to quantify NO production by cells in culture.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW264.7 macrophages in 96-well plates until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition compared to the vehicle control.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][2][13][20][21][22][23]

Quantitative Data: Antimicrobial Activity of Related Pyrazine Analogs

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivative | S. aureus | 32 | [20] |

| Triazolo[4,3-a]pyrazine derivative | E. coli | 16 | [20] |

| Pyrazine-2-carboxylic acid derivative | S. aureus | >50 | [13] |

| Pyrazine-2-carboxylic acid derivative | E. coli | 50 | [13] |

| 6-alkylamino-N-phenylpyrazine-2-carboxamide | MRSA | 7.8 µM | [22] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

Rationale: The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse bioactivities. The synthetic route outlined in this guide provides a practical approach for the synthesis and derivatization of these analogs. The anticipated anticancer, anti-inflammatory, and antimicrobial properties, grounded in the known activities of related pyrazine derivatives, warrant further investigation. Future research should focus on the synthesis of a focused library of analogs to establish clear structure-activity relationships (SAR). Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. This technical guide serves as a foundational resource to stimulate and guide these future drug discovery efforts.

References

-

He, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7899. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2), e22173. Available from: [Link]

-

Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 26(19), 5941. Available from: [Link]

-

Tzara, A., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. International Journal of Molecular Sciences, 21(15), 5507. Available from: [Link]

-

Shalini, S., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1638-1649. Available from: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 103, 129617. Available from: [Link]

-

He, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7899. Available from: [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

-

Georgiou, I., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4350. Available from: [Link]

-

Gürsoy, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 386-394. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. Drug Development Research. Available from: [Link]

-

Al-Ostath, A. I., et al. (2021). IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. Available from: [Link]

-

Bramwell, A. F., et al. (1969). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 1627-1632. Available from: [Link]

-

Murti, P. S. R., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 17B, 423-424. Available from: [Link]

-

Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. Available from: [Link]

-

Chen, C. C., et al. (2012). Anti-inflammatory activity assay using LPS-induced RAW264.7 cells. (A)... ResearchGate. Available from: [Link]

-

Jampilek, J., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(4), 545-556. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489. Available from: [Link]

-

Katritzky, A. R., et al. (2011). Pyrazines (Update 2011). Science of Synthesis, 2011/1, 277-339. Available from: [Link]

-

Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 103, 129617. Available from: [Link]

-

Cernijenko, A., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Antioxidants, 8(4), 90. Available from: [Link]

-

Kulkarni, S. K., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 107-113. Available from: [Link]

-

Ghorai, S., et al. (2015). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 20(12), 22003-22011. Available from: [Link]

- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation. (1980). Google Patents.

-

Wang, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(3), 1018. Available from: [Link]

-

Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary. Available from: [Link]

-

Wu, Y., et al. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 13(8), 1908-1911. Available from: [Link]

-

Ramanayake, D. J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(45), 29334-29339. Available from: [Link]

-

Soderberg, T. (2023). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]

-

Singh, R., et al. (2012). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available from: [Link]

-

Saini, M. S., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(14), 6743-6763. Available from: [Link]

-

Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available from: [Link]

-

Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2464. Available from: [Link]_

Sources

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rjpbcs.com [rjpbcs.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. turkjps.org [turkjps.org]

- 22. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Chloropyrazines

Introduction & Mechanistic Causality

The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently found in kinase inhibitors, amiloride derivatives, and advanced organic frameworks. However, the functionalization of pyrazines via transition-metal catalysis presents unique chemical challenges.

Chloropyrazines are highly electron-deficient heteroaromatics. While this electron deficiency facilitates rapid oxidative addition to palladium(0) species, it also makes the substrate highly susceptible to competing nucleophilic aromatic substitution (

To overcome these barriers, modern protocols rely on a delicate balance of steric bulk and electronic enrichment in the ligand design. Strongly

Catalytic cycle highlighting the mechanistic challenges specific to chloropyrazines.

Quantitative Data Summary

The following table synthesizes the optimized reaction conditions and expected yields for the three primary classes of palladium-catalyzed cross-coupling involving chloropyrazines, based on validated literature parameters[1][3].

| Coupling Type | Electrophile | Nucleophile | Catalyst / Ligand System | Base | Solvent / Temp | Expected Yield |

| Suzuki-Miyaura (C-C) | 2-Chloropyrazine | Arylboronic Acids | Pd-PEPPSI-IPr (1-5 mol%) or Pd(II) ONO Pincers | Dioxane/H₂O or Toluene/H₂O (80-100 °C) | 75 - 95% | |

| Buchwald-Hartwig (C-N) | 2-Chloropyrazine | Primary/Secondary Amines | 1,4-Dioxane (100 °C) | 80 - 98% | ||

| Phosphorus-Carbon (P-C) | 2,6-Dichloropyrazine | Phosphites / Phosphines | DBU or DIPEA | Acetonitrile (Reflux) | 81 - 95% |

Step-by-Step Experimental Protocols

Standardized experimental workflow for air-sensitive cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd-NHC precatalyst (PEPPSI-IPr) to suppress pyrazine coordination and drive the coupling of sterically hindered arylboronic acids[4].

-

Preparation : In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd-PEPPSI-IPr (0.01 to 0.05 mmol, 1-5 mol%), and anhydrous

(2.0 mmol)[4]. -

Atmosphere Exchange : Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

-

Solvent Addition : Syringe in 5 mL of degassed 1,4-dioxane and 1 mL of degassed distilled water. The biphasic system aids in the dissolution of the inorganic base[4].

-

Reaction : Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 80–100 °C with vigorous stirring for 12–18 hours[5].

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

, filter, and concentrate in vacuo[5]. -

Purification : Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl pyrazine.

Protocol B: Buchwald-Hartwig Amination

Due to the risk of

-

Preparation : Inside an Argon-filled glovebox, charge a reaction vial with

(0.01 mmol, 1 mol% Pd), the proazaphosphatrane ligand -

Substrate Addition : Add 2-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol). If the substrates are liquids, add them outside the glovebox via a microsyringe under an Argon counter-flow.

-

Solvent Addition : Add 4 mL of anhydrous, degassed 1,4-dioxane.

-

Reaction : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 100 °C for 18–24 hours[1].

-

Workup : Cool to room temperature, dilute with dichloromethane (10 mL), and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Purify via flash chromatography (neutral alumina is recommended for highly basic aminopyrazines to prevent streaking).

Protocol C: Phosphorus-Carbon (P-C) Cross-Coupling

This protocol allows for the synthesis of phosphorylated pyrazines (useful as extractants for trivalent cations) using a bidentate phosphine ligand (dppf) which resists displacement by the pyrazine substrate.

-

Preparation : To a solution of 2-chloropyrazine (10.0 mmol) and

(0.073 g, 1 mol%) in anhydrous acetonitrile (50 mL), add the phosphorus pronucleophile (e.g., diphenylphosphine or diisopropylphosphite, 10.0 mmol). -

Base Addition : Slowly add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (10.0 mmol) via syringe.

-

Reaction : Reflux the resulting mixture under an inert atmosphere for 20 hours.

-

Workup : Remove the acetonitrile solvent in vacuo. Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers and extract the aqueous phase once more with ethyl acetate (25 mL).

-

Isolation : Dry the combined organic phases over

, filter, and evaporate all volatiles. Purify by crystallization or chromatography depending on the lipophilicity of the resulting phosphonopyrazine.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the protocols, the following self-validation checks must be integrated into the workflow:

-

Reaction Monitoring : Monitor the disappearance of the highly UV-active 2-chloropyrazine starting material via TLC (typically

~0.6 in 3:1 Hexanes:EtOAc). -

Quenching & Mass Confirmation : Before full workup, extract a 50

aliquot, dilute in LC-MS grade methanol, filter through a 0.2 -

Byproduct Analysis : In Suzuki couplings, monitor for the presence of homocoupled arylboronic acid (biaryl). High levels of homocoupling indicate excessive oxygen ingress during the degassing phase[6]. In Buchwald-Hartwig aminations, the presence of reduced pyrazine (dehalogenation) indicates that reductive elimination is too slow, requiring a switch to a bulkier ligand.

References

-

Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants Source: Organic & Biomolecular Chemistry (RSC Publishing), 2012. URL:[Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes Source: Inorganica Chimica Acta, 2022. URL:[Link]

-

Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL:[Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: Journal of Organometallic Chemistry, 2018. URL:[Link]

Sources

Optimization of Suzuki-Miyaura coupling for ortho-substituted arylboronic acids

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 10. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pure.hw.ac.uk [pure.hw.ac.uk]

- 13. merckmillipore.com [merckmillipore.com]

- 14. escholarship.org [escholarship.org]

- 15. entegris.com [entegris.com]

- 16. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. arodes.hes-so.ch [arodes.hes-so.ch]

- 19. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi-res.com [mdpi-res.com]

Handling and storage stability of ethoxy-substituted pyrazines

Application Note: Handling, Storage, and Stability Protocols for Ethoxy-Substituted Pyrazines

Introduction: The Stability Paradox of Alkoxypyrazines

Ethoxy-substituted pyrazines (e.g., 2-ethoxy-3-methylpyrazine, 2-ethoxy-3-isopropylpyrazine) represent a class of high-impact odorants and pharmaceutical intermediates. While the pyrazine ring itself possesses significant aromatic stability, the alkoxy substituent introduces a specific vulnerability: acid-labile ether functionality.

In drug development and flavor chemistry, the integrity of these molecules is paramount. A loss of the ethoxy group does not merely reduce purity; it fundamentally alters the sensory profile (from "nutty/green" to "musty/neutral") or pharmacological potency. This guide moves beyond generic "store at -20°C" advice to explain the mechanistic drivers of degradation and provides a self-validating protocol to ensure data integrity.

Chemical Stability Profile: Mechanisms of Degradation

To handle these compounds effectively, one must understand the three primary failure modes.

A. Acid-Catalyzed Hydrolysis (The Primary Threat)